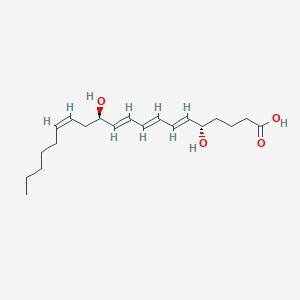

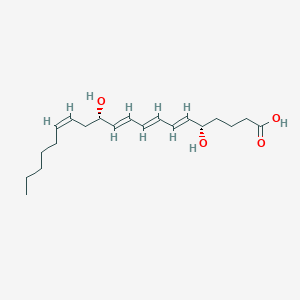

6-反式-12-表-白三烯 B4

描述

6-trans-12-epi Leukotriene B4 is a metabolite of arachidonic acid and is known for its potent anti-inflammatory properties . It is a non-enzymatic hydrolysis product of Leukotriene A4 and was originally isolated from glycogen-induced rabbit peritoneal polymorphonuclear leukocytes . This compound is less potent than Leukotriene B4 in inducing chemotaxis in polymorphonuclear leukocytes .

科学研究应用

6-反式-12-表-白三烯B4有几个科学研究应用。 它在炎症和免疫学相关研究中被用作有效的抗炎剂 . 该化合物也用于脂类生物化学研究,以了解花生四烯酸及其衍生物的代谢 . 此外,它还用于药理学研究,以研究其对白细胞趋化性和聚集的影响 .

作用机制

生化分析

Biochemical Properties

6-trans-12-epi-Leukotriene B4 plays a role in biochemical reactions as an anti-inflammatory agent

Cellular Effects

The compound has effects on various types of cells and cellular processes. It is weakly chemotactic for PMNL, with approximately 20 times less potency than Leukotriene B4, and has no effect on the aggregation response .

Metabolic Pathways

6-trans-12-epi-Leukotriene B4 is involved in the metabolic pathways of arachidonic acid

化学反应分析

相似化合物的比较

属性

IUPAC Name |

(5S,6E,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11+/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSSYRCGWBHLG-CTOJTRLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](/C=C/C=C/C=C/[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315522 | |

| Record name | 6-trans-12-epi-LTB4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-trans-12-epi-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71548-19-1 | |

| Record name | 6-trans-12-epi-LTB4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71548-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-trans-12-epi-LTB4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-trans-12-epi-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

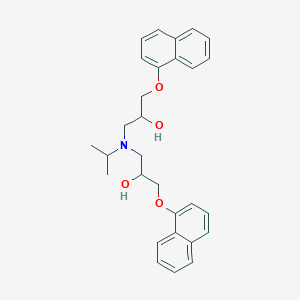

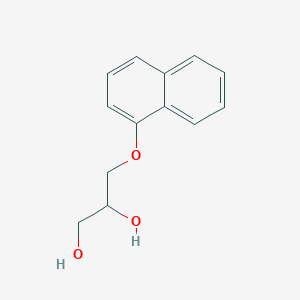

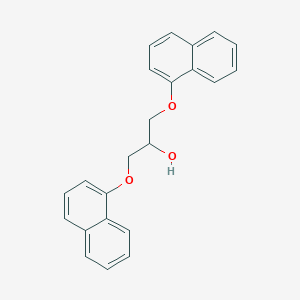

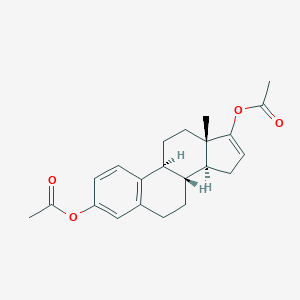

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

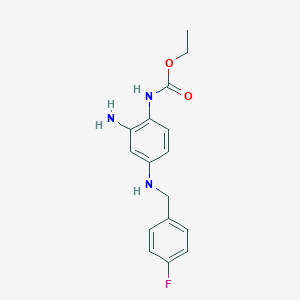

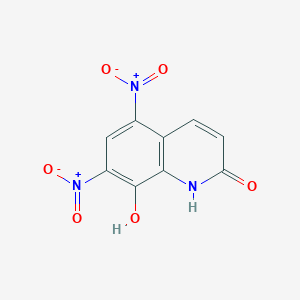

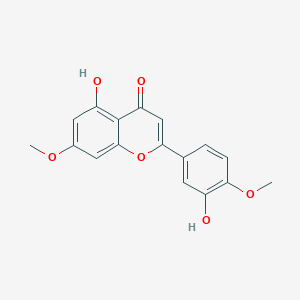

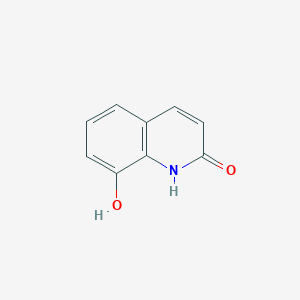

Feasible Synthetic Routes

Q1: How does 6-trans-12-epi-Leukotriene B4 contribute to inflammation?

A: 6-trans-12-epi-Leukotriene B4 is an arachidonic acid metabolite produced by inflammatory cells like human granulocytes and mouse peritoneal cells when stimulated with Phospholipase C (PLC) from Pseudomonas aeruginosa [, ]. This bacterial PLC acts as a potent inflammatory agent, triggering the release of 6-trans-12-epi-Leukotriene B4 alongside other inflammatory mediators like Leukotriene B4, 5-hydroxyeicosatetraenoic acid (5-HETE), prostaglandin E2 (PGE2), and thromboxane B2 []. This collective release of inflammatory mediators contributes to the overall inflammatory response.

Q2: Does inhibiting arachidonic acid metabolism affect 6-trans-12-epi-Leukotriene B4 production?

A: Yes, pre-treating human granulocytes and mouse peritoneal cells with inhibitors of arachidonic acid metabolism like nordihydroguaiaretic acid (a lipoxygenase inhibitor) and indomethacin (a cyclooxygenase inhibitor) significantly reduces the production of 6-trans-12-epi-Leukotriene B4 and other related metabolites when stimulated with PLC []. This finding suggests that 6-trans-12-epi-Leukotriene B4 production is dependent on the arachidonic acid metabolic pathway.

Q3: Is there a link between 6-trans-12-epi-Leukotriene B4 and specific diseases?

A: Research suggests a potential link between 6-trans-12-epi-Leukotriene B4 and Immune Thrombocytopenia (ITP). A study observed elevated plasma levels of 6-trans-12-epi-Leukotriene B4 in ITP patients compared to healthy individuals []. Furthermore, they found a positive correlation between 6-trans-12-epi-Leukotriene B4 levels and the abundance of the bacterial genus Cupriavidus in the gut microbiome []. This correlation hints at a possible interplay between gut microbiota, 6-trans-12-epi-Leukotriene B4, and the development of ITP, warranting further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。